molecular formula C12H15N3O4 B2356244 N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide CAS No. 2097868-95-4

N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2356244
CAS No.: 2097868-95-4
M. Wt: 265.269
InChI Key: SWEIPBWQRLJCTF-UHFFFAOYSA-N
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Description

N’-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide is a versatile chemical compound with significant potential in scientific research. This compound is characterized by its unique structure, which includes a hydroxycyclohexene ring and an oxazole ring, making it an intriguing subject for various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide typically involves multiple steps, starting with the preparation of the hydroxycyclohexene and oxazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include cyclohexanone, hydroxylamine, and various amines.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the coupling of intermediates. The exact methods can vary depending on the scale of production and the desired application.

Chemical Reactions Analysis

Types of Reactions

N’-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield cyclohexenone derivatives, while reduction of the oxazole ring can produce various amine derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide can be categorized into several key areas:

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects against various diseases:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, derivatives have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 128 to 256 µg/mL .
  • Anticancer Properties : Research indicates that this compound may inhibit the proliferation of cancer cells. In vitro studies have reported selective cytotoxicity against human cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that play crucial roles in disease processes:

  • Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), enzymes involved in the regulation of gene expression and implicated in cancer progression. The inhibition of HDACs can lead to reactivation of tumor suppressor genes .

Drug Development

Given its structural features, this compound serves as a scaffold for the development of novel drugs targeting various biological pathways:

  • Synthesis of Analogues : Researchers are synthesizing analogues of this compound to enhance its biological activity and selectivity. The modification of functional groups can lead to improved pharmacological profiles .

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

StudyFocus AreaFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against E. coli with MIC values around 256 µg/mL .
Study 2Anticancer ActivityReported selective cytotoxicity towards human cancer cell lines, sparing normal cells .
Study 3Enzyme InhibitionIdentified as an inhibitor of HDACs, suggesting potential for cancer therapy .

Mechanism of Action

The mechanism by which N’-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to modulate these targets, leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include those with structural motifs such as hydroxycyclohexene and oxazole rings. Examples include:

  • N’-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
  • N’-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(1,2-oxazol-3-yl)propanediamide

Uniqueness

What sets N’-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide apart is its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for targeted research and applications.

Biological Activity

N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound exhibits various pharmacological properties, making it a candidate for further research and development in therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a hydroxycyclohexene moiety and an oxazole ring, which are known to enhance biological interactions. Its molecular formula is C12H15N3O4C_{12}H_{15}N_3O_4 with a molecular weight of 265.26 g/mol. The presence of these functional groups allows for diverse chemical reactivity and biological activity.

Property Details
Molecular Formula C₁₂H₁₅N₃O₄
Molecular Weight 265.26 g/mol
CAS Number 2097868-95-4
IUPAC Name This compound

The biological activity of this compound appears to be linked to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Antiviral Activity : Preliminary studies indicate that this compound may exhibit antiviral properties, particularly against the Influenza A Virus H1N1. The mechanism involves interference with viral replication pathways and potential inhibition of viral entry into host cells.
  • DNA Interaction : The polyaromatic nature of the compound suggests that it may engage in π - π stacking interactions with DNA, which could influence gene expression or stability.
  • Enzyme Modulation : The compound may act as a modulator for specific enzymes involved in metabolic pathways, potentially altering their activity and affecting cellular processes.

Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activities of this compound:

Synthesis

The synthesis typically involves multiple steps, starting from cyclohexanone and hydroxylamine, leading to the formation of the desired product through controlled reaction conditions. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction .

Biological Activity Studies

Several studies have been conducted to evaluate the biological activities of this compound:

Study Focus Findings
Antiviral PropertiesDemonstrated effectiveness against H1N1 virus by inhibiting replication.
Enzyme InteractionPotential modulation of enzymatic activity impacting metabolic pathways.
CytotoxicityEvaluated against various cancer cell lines; showed selective cytotoxic effects .

Case Study 1: Antiviral Efficacy

A study assessing the antiviral efficacy of this compound demonstrated significant inhibition of H1N1 viral replication in vitro. The compound was shown to reduce viral load by up to 75% at optimal concentrations.

Case Study 2: Cytotoxic Effects

In another investigation involving human cancer cell lines, the compound exhibited selective cytotoxicity, with IC50 values suggesting potential as an anticancer agent. Further exploration into its mechanism revealed induction of apoptosis in treated cells.

Properties

IUPAC Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c16-10(11(17)14-9-4-7-19-15-9)13-8-12(18)5-2-1-3-6-12/h2,4-5,7,18H,1,3,6,8H2,(H,13,16)(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEIPBWQRLJCTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)C(=O)NC2=NOC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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